molecular formula C10H10ClNO2 B14816686 5-Chloro-2-cyclopropoxybenzamide

5-Chloro-2-cyclopropoxybenzamide

Cat. No.: B14816686
M. Wt: 211.64 g/mol
InChI Key: KAXHXFSMOXWGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-cyclopropoxybenzamide is a chemical compound of interest in various research fields, particularly in medicinal chemistry and agrochemical development. The benzamide scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. The incorporation of a cyclopropoxy group is a strategic modification often employed to influence the compound's metabolic stability, lipophilicity, and overall three-dimensional shape, which can enhance its affinity for specific receptors . Similarly, the chloro substituent is a common feature used to fine-tune electronic properties and binding interactions. While the specific biological profile of this compound is still under investigation, research on analogous compounds provides insight into its potential applications. Benzamide derivatives have been extensively studied as modulators for various targets. For instance, closely related structures have been developed as potent capsid assembly modulators for the Hepatitis B virus (HBV) and as ligands for dopamine receptors in the central nervous system . Furthermore, the cyclopropane ring is a key structural component in many commercial pesticides and fungicides, suggesting potential applications in the development of novel agrochemical agents . This reagent serves as a versatile building block for researchers designing and synthesizing new compounds for biological evaluation. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-2-cyclopropyloxybenzamide

InChI

InChI=1S/C10H10ClNO2/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H2,12,13)

InChI Key

KAXHXFSMOXWGQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Cl)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Transformations of 5 Chloro 2 Cyclopropoxybenzamide

Retrosynthetic Analysis and Strategic Disconnections for 5-Chloro-2-cyclopropoxybenzamide

A retrosynthetic analysis of this compound suggests a logical disconnection strategy that simplifies the molecule into readily available starting materials. The primary disconnection point is the amide bond, a common and reliable transformation in organic synthesis. This leads to the precursor 5-chloro-2-cyclopropoxybenzoic acid and ammonia (B1221849).

Further disconnection of 5-chloro-2-cyclopropoxybenzoic acid at the ether linkage points to 5-chloro-2-hydroxybenzoic acid and a suitable cyclopropylating agent, such as cyclopropyl (B3062369) bromide. 5-chloro-2-hydroxybenzoic acid itself can be derived from simpler, commercially available precursors like salicylic (B10762653) acid or 5-amino-2-hydroxybenzoic acid. This retrosynthetic pathway provides a clear and feasible route for the synthesis of the target molecule. youtube.com

Forward Synthesis Pathways to this compound Precursors

The forward synthesis of this compound follows the strategic disconnections identified in the retrosynthetic analysis. The key steps involve the synthesis of the substituted benzoic acid core, introduction of the cyclopropoxy group, and finally, the formation of the benzamide (B126).

Synthesis of Appropriately Substituted 5-Chloro-2-hydroxybenzoic Acid Analogues

The precursor 5-chloro-2-hydroxybenzoic acid can be synthesized through various methods. One common approach involves the chlorination of salicylic acid. For instance, using N-chlorosuccinimide (NCS) in acetonitrile (B52724) in the presence of a catalytic amount of sulfuric acid can yield the desired product with high regioselectivity and in good yields. chemicalbook.com

Another established method is the Sandmeyer reaction, starting from 5-amino-2-hydroxybenzoic acid. This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of an acid, followed by treatment with a copper(I) chloride solution to introduce the chloro substituent. nih.gov

Starting MaterialReagentsSolventYield (%)Reference
Salicylic acidN-Chlorosuccinimide, H₂SO₄Acetonitrile92 chemicalbook.com
5-Amino-2-hydroxybenzoic acid1. NaNO₂, H₂SO₄2. Cu₂Cl₂, HClEtOAc, WaterNot specified nih.gov

Regioselective Introduction of the Cyclopropoxy Functionality

The introduction of the cyclopropoxy group onto the 2-position of 5-chloro-2-hydroxybenzoic acid is typically achieved through a Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopropyl halide, most commonly cyclopropyl bromide.

The regioselectivity of this O-alkylation is generally high for the phenolic hydroxyl group over the carboxylic acid, as the phenoxide is a stronger nucleophile under basic conditions. The choice of base and solvent is crucial for the efficiency of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed. masterorganicchemistry.com

Table of Reagents for Williamson Ether Synthesis

Base Cyclopropylating Agent Solvent Temperature (°C) General Yield Range (%) Reference
K₂CO₃ Cyclopropyl bromide DMF 80 50-95 masterorganicchemistry.com
NaH Cyclopropyl bromide THF Room Temp. to Reflux 50-95 masterorganicchemistry.com

Formation of the Benzamide Amide Linkage via Established Coupling Protocols

The final step in the synthesis of this compound is the formation of the amide bond from 5-chloro-2-cyclopropoxybenzoic acid and ammonia. A common laboratory method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vedantu.com The resulting acyl chloride is then reacted with ammonia to form the desired benzamide.

Alternatively, a variety of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid. luxembourg-bio.comnih.gov These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with ammonia. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.com

Table of Common Amide Coupling Reagents

Coupling Reagent Additive (if any) Solvent General Conditions Reference
SOCl₂ (via acyl chloride) - Toluene (B28343), THF, EtOAc Reflux, then reaction with NH₃ researchgate.net
DCC HOBt DMF, CH₂Cl₂ Room Temperature luxembourg-bio.com
EDC HOBt DMF, CH₂Cl₂ Room Temperature luxembourg-bio.com

Optimization of Reaction Conditions and Process Efficiency

To ensure a high yield and purity of the final product, optimization of the reaction conditions is essential. This primarily involves the careful selection of solvent systems and reaction media for each synthetic step.

Evaluation of Solvent Systems and Reaction Media

The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For the Williamson ether synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the Sₙ2 reaction. wikipedia.org However, the choice of solvent can also influence the regioselectivity, with some solvents favoring O-alkylation over potential C-alkylation. rsc.org

In the case of amide bond formation, the solvent choice depends on the coupling method. For reactions proceeding via an acyl chloride, aprotic solvents like toluene or tetrahydrofuran (B95107) (THF) are suitable. researchgate.net For direct coupling reactions, polar aprotic solvents like DMF or dichloromethane (B109758) (CH₂Cl₂) are commonly used. luxembourg-bio.com The use of greener solvents and the development of solvent-free conditions are also areas of active research to improve the environmental footprint of the synthesis. researchgate.net The impact of the solvent on the reaction is a critical factor, as it can affect the stabilization of intermediates and transition states. researchgate.netrsc.org

Temperature and Pressure Profile Optimization

The optimization of temperature and pressure is critical for maximizing the yield and selectivity of the reactions involved in synthesizing this compound. These parameters are typically fine-tuned for the two primary steps: the O-alkylation of a phenolic precursor and the amidation of the resulting carboxylic acid.

For the O-alkylation step , where a precursor like 5-chloro-2-hydroxybenzoic acid is reacted with a cyclopropylating agent, temperature control is crucial to balance the reaction rate against potential side reactions. Studies on analogous phenol (B47542) alkylations show that temperatures can range from ambient to reflux conditions, often between 60 °C and 140 °C. researchgate.netresearchgate.net The use of pressure can also be advantageous. For instance, applying nitrogen pressure (e.g., up to 10 bar) has been reported to enhance the selectivity for mono-alkylated products in related systems by influencing the reaction environment. researchgate.net

For the amidation step , which converts 5-chloro-2-cyclopropoxybenzoic acid to the final amide, the optimal temperature is highly dependent on the chosen method. Direct thermal condensation with an amine source like urea (B33335) can occur at elevated temperatures under solvent-free conditions. semanticscholar.org In contrast, catalytic methods can proceed under milder conditions. For example, amidation using a TiCl₄ catalyst is typically performed at around 85 °C in a sealed vessel to maintain pressure and prevent the loss of volatile reagents. nih.gov Room temperature amidations are also achievable with highly efficient catalysts or activating agents. rsc.org

Below is a table summarizing hypothetical optimization profiles for the synthesis, based on data from analogous chemical transformations.

Table 1: Hypothetical Temperature and Pressure Optimization Parameters

Reaction StepParameterRangePurpose / Rationale
O-Alkylation Temperature60 - 120 °CTo achieve a sufficient reaction rate without promoting decomposition or side-product formation.
Pressure1 - 10 bar (Inert Gas)To improve the selectivity towards the desired O-alkylated product and prevent oxidative side reactions. researchgate.net
Amidation Temperature25 - 100 °CDependent on the catalytic system; lower temperatures are preferred to preserve thermally sensitive functional groups and improve energy efficiency. nih.govrsc.org
PressureAtmospheric or Sealed VesselA sealed system is used for reactions above the solvent's boiling point or with volatile amines to maintain reactant concentration. nih.gov

Catalyst Selection and Loading Effects

The choice of catalyst is paramount for an efficient synthesis of this compound, particularly for the amidation of the 5-chloro-2-cyclopropoxybenzoic acid intermediate. A wide array of catalysts has been developed for amide bond formation, moving away from stoichiometric coupling reagents to more sustainable catalytic options. ucl.ac.ukcatalyticamidation.info

Boron-based catalysts , such as boric acid and various boronic acid derivatives, are effective for direct amidation reactions. mdpi.comsigmaaldrich.com They are attractive due to their low toxicity and cost. Boric acid can catalyze the reaction between a carboxylic acid and urea under solvent-free conditions. semanticscholar.org More complex diboronic acid anhydrides have shown high efficiency in the amidation of hydroxy acids. mdpi.com

Metal-based catalysts also play a significant role. Titanium tetrachloride (TiCl₄) has been used to mediate the direct condensation of carboxylic acids and amines with good to excellent yields. nih.gov Ruthenium complexes have been employed in dehydrogenative coupling reactions, although this approach is more common for starting materials like alcohols and amines. sigmaaldrich.com

Organocatalysts provide a metal-free alternative. Silanols, particularly triarylsilanols, have emerged as a novel class of silicon-centered catalysts for direct amidation. acs.orgnih.gov Their catalytic activity can be tuned by modifying the electronic properties of the aryl substituents.

The catalyst loading is a key variable to optimize. While higher loadings can increase reaction rates, the goal is to use the lowest possible amount to minimize cost and residual catalyst in the final product. For highly active systems, catalyst loading can be as low as 0.5 mol%, whereas less active systems might require up to 10 mol%. mdpi.comnih.gov

Table 2: Comparison of Catalyst Systems for Amidation

Catalyst ClassExample CatalystTypical Loading (mol%)AdvantagesDisadvantages
Boron-Based Boric Acid / Phenylboronic Acid1 - 10Low cost, low toxicity, suitable for green methods. semanticscholar.orgsigmaaldrich.comModerate activity, may require heat.
Metal-Based Titanium Tetrachloride (TiCl₄)Stoichiometric to CatalyticHigh reactivity, broad substrate scope. nih.govMoisture sensitive, potential metal contamination.
Organocatalyst Tris(p-bromophenyl)silanol5 - 10Metal-free, tunable reactivity. acs.orgnih.govHigher loading may be required compared to metal catalysts.

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry offer sophisticated strategies to improve the synthesis of this compound, focusing on environmental sustainability and stereochemical precision where applicable.

Exploration of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. numberanalytics.com This is primarily achieved by innovating the amidation step, which traditionally uses stoichiometric activating agents that generate significant waste. ucl.ac.ukcatalyticamidation.info

One key strategy is the use of catalytic direct amidation . This approach directly couples the carboxylic acid (5-chloro-2-cyclopropoxybenzoic acid) with an amine source, producing only water as a stoichiometric byproduct, thus maximizing atom economy. catalyticamidation.infosigmaaldrich.com Boron- and silicon-based catalysts are particularly relevant in this context. semanticscholar.orgacs.org

Solvent-free synthesis is another powerful green technique. Reactions can be conducted by simply heating a mixture of the reactants and a catalyst, or through mechanochemical methods like grinding. semanticscholar.orgrsc.org This eliminates the need for potentially hazardous organic solvents, simplifying purification and reducing environmental impact. A transition-metal-free protocol using NaOtBu as a mediator for the direct amidation of esters has been developed that proceeds at room temperature under solvent-free conditions, offering a highly sustainable route. rsc.org

The use of chemo-enzymatic methods represents a frontier in green synthesis. Lipases and other enzymes can be used to catalyze the formation of amide bonds with high selectivity under mild conditions, often in aqueous or benign solvent systems. catalyticamidation.info

Table 3: Green Chemistry Strategies for Synthesis

Green StrategyDescriptionBenefit for Synthesis
Catalytic Direct Amidation Use of a catalyst (e.g., boronic acid) to form the amide bond directly from the carboxylic acid and amine. sigmaaldrich.comEliminates stoichiometric waste, producing only water as a byproduct. catalyticamidation.info
Solvent-Free Conditions Performing the reaction without a solvent, often with heating or mechanochemical mixing. semanticscholar.orgrsc.orgReduces solvent waste, simplifies workup, and lowers environmental impact. numberanalytics.com
Chemo-Enzymatic Synthesis Employing enzymes (e.g., lipases) to catalyze the amidation step.High selectivity, mild reaction conditions, use of environmentally benign solvents.
Energy Efficiency Using methods like microwave irradiation or catalysts that function at room temperature.Reduces energy consumption and reaction times.

Strategies for Stereochemical Control

The target molecule, this compound, is achiral. However, the principles of stereochemical control are highly relevant for the synthesis of its analogs or if a chiral center were to be introduced into the cyclopropoxy moiety. The synthesis of enantiomerically pure cyclopropanes is a significant area of research. acs.orgnih.gov

One established method is the asymmetric cyclopropanation of a precursor alkene. For instance, the Simmons-Smith reaction of an allylic alcohol can be directed by a chiral auxiliary or catalyst to produce a specific stereoisomer of the cyclopropyl alcohol. acs.org This chiral cyclopropanol (B106826) could then be used as a building block.

Biocatalysis offers a powerful tool for stereoselective synthesis. Engineered enzymes, such as variants of myoglobin (B1173299) or dehaloperoxidase, have been developed to catalyze the asymmetric cyclopropanation of vinyl esters with exceptional levels of diastereo- and enantioselectivity (up to 99.5:0.5 dr and er). researchgate.netacs.org This biocatalytic approach could be adapted to produce chiral cyclopropyl precursors for the synthesis of optically active analogs of the target compound. The reaction typically involves reacting a vinyl ester with a diazo compound in the presence of the engineered enzyme. acs.org

Another advanced strategy involves the catalytic asymmetric functionalization of cyclopropenes . Using chiral metal catalysts, various groups can be added across the double bond of a cyclopropene (B1174273) to generate highly enantioenriched cyclopropanes, which can serve as versatile synthetic intermediates. wiley-vch.de

Table 4: Advanced Methods for Stereochemical Control of Cyclopropane (B1198618) Intermediates

MethodDescriptionPotential Application
Asymmetric Simmons-Smith Reaction Diastereoselective cyclopropanation of a chiral allylic alcohol or using a chiral ligand. acs.orgnih.govSynthesis of specific diastereomers of substituted cyclopropanol precursors.
Biocatalytic Cyclopropanation Use of an engineered enzyme (e.g., engineered dehaloperoxidase) to catalyze the reaction between a vinyl substrate and a diazo compound. acs.orgProduction of highly enantiopure cyclopropyl esters as key intermediates.
Asymmetric Catalysis on Cyclopropenes Enantioselective functionalization of a cyclopropene ring using a chiral catalyst. wiley-vch.deAccess to a wide diversity of enantioenriched cyclopropane building blocks.

Computational Chemistry and in Silico Molecular Modeling of 5 Chloro 2 Cyclopropoxybenzamide

Quantum Chemical Calculations of 5-Chloro-2-cyclopropoxybenzamide

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Molecular Docking Simulations for Target Identification

No published data is available.

No published data is available.

No published data is available.

Molecular Dynamics Simulations to Elucidate Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility and its dynamic interactions with a biological target, such as a protein receptor. These simulations model the physical movements of atoms and molecules, offering a detailed view of the conformational changes and binding events that are often inaccessible through static experimental methods alone. nih.govtandfonline.com

A primary application of MD simulations is to assess the stability of the complex formed when a ligand, such as this compound, binds to its protein target. mdpi.com After an initial docking pose is predicted, an MD simulation is run for a significant duration, typically tens to hundreds of nanoseconds, to observe how the complex behaves under simulated physiological conditions. nih.gov

The stability of the compound-target complex is evaluated using several key metrics:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial starting positions over the course of the simulation. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached a stable equilibrium and the ligand is not dissociating from the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps identify which parts of the protein remain stable and which are flexible. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between this compound and the target protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable and specific interaction, anchoring the ligand within the binding site. nih.gov

By analyzing these parameters, researchers can confirm whether the predicted binding pose is stable and energetically favorable over time, providing confidence in the proposed interaction mechanism. nih.gov

MD simulations are uniquely suited to explore the conformational flexibility of a ligand within the binding site of a receptor. elsevierpure.com While docking provides a static snapshot of a likely binding pose, MD reveals the dynamic nature of this interaction. The cyclopropyl (B3062369) and benzamide (B126) moieties of this compound may rotate and adopt different orientations within the binding pocket.

These simulations allow researchers to:

Identify Dominant Binding Poses: By clustering the ligand's coordinates throughout the simulation, the most frequently adopted and energetically stable conformations can be identified.

Map Interaction Hotspots: The simulation can reveal which functional groups of the ligand consistently interact with specific amino acid residues of the target. For this compound, this could involve the chlorine atom, the amide group, or the cyclopropoxy ether linkage.

Assess Ligand and Binding Site Flexibility: The simulation shows how the ligand's structure adapts to the binding pocket and, conversely, how the binding pocket may adjust to accommodate the ligand. This concept of "induced fit" is crucial for understanding the true nature of molecular recognition.

Understanding these dynamics is essential for rational drug design, as it can highlight key interactions that are critical for biological activity and guide the design of new derivatives with improved binding affinity and specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and for understanding the structural features that govern their potency. chalcogen.ro For benzamide derivatives, QSAR can provide a theoretical framework to guide the synthesis of new molecules with enhanced therapeutic potential. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.net To build a model for benzamide derivatives, a diverse set of descriptors would be calculated for each compound in the series. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. They are crucial for modeling electrostatic and hydrogen bonding interactions. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and Kier's shape indices, which quantify molecular bulk and shape. researchgate.netnih.gov

Lipophilic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the compound's hydrophobicity. This is critical for predicting how a compound will behave in biological systems. mdpi.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Randic and Balaban indices. researchgate.net

Quantum Chemical Descriptors: These are calculated using quantum mechanics methods and can include total energy, electrophilicity index, and polar surface area (PSA). chalcogen.roresearchgate.net

The selection of relevant descriptors is a critical step, often involving statistical techniques to identify the subset of descriptors that have the most significant correlation with biological activity. researchgate.net

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Category Example Descriptors Information Provided
Electronic HOMO/LUMO Energy, Dipole Moment Reactivity, polarity, electrostatic interactions
Steric Molar Refractivity (MR), Molecular Weight Molecular size, bulk, and shape
Lipophilic LogP Hydrophobicity, membrane permeability
Topological Balaban Index (J), Randic Index (R) Atomic connectivity, branching, molecular shape

| Quantum Chemical | Total Energy (TE), Polar Surface Area (PSA) | Molecular stability, hydrogen bonding potential |

This table is generated based on information from multiple sources. mdpi.comchalcogen.roresearchgate.net

Once descriptors are calculated, a mathematical model is developed to form an equation that relates them to biological activity (e.g., inhibitory concentration, IC₅₀). nih.gov The process typically involves:

Data Set Division: The full set of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Building: Statistical methods are employed to create the QSAR equation. Common methods include Multiple Linear Regression (MLR), which creates a simple linear equation, and machine learning approaches like Artificial Neural Networks (ANN), which can model more complex, non-linear relationships. nih.govfrontiersin.org

Model Validation: The robustness and predictive ability of the model are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, q²) on the training set and, crucially, external validation on the test set. nih.govu-strasbg.fr A truly predictive model must accurately forecast the activity of the compounds in the test set, which were not used during model development. sciopen.com

The quality of a QSAR model is judged by several statistical parameters.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Desired Value
R² (Coefficient of Determination) Measures the proportion of variance in the biological activity that is explained by the model for the training set. Close to 1.0
q² (Cross-validated R²) A measure of the model's internal predictive ability, determined by cross-validation. > 0.6 for a reliable model
r²_pred (External R²) The R² value calculated for the external test set, indicating the model's true predictive power on new data. > 0.6 for good predictability

| RMSE (Root Mean Square Error) | Measures the average magnitude of the errors in the predictions. | As low as possible |

This table is generated based on information from multiple sources. nih.govnih.govnih.gov

A statistically robust and validated QSAR model, such as a Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) model, provides significant theoretical direction for designing new compounds. nih.govsciopen.com

The ultimate goal of developing a QSAR model for a series of benzamide derivatives is to use it as a predictive tool. mdpi.comnih.gov Once a reliable model is established, it can be used to predict the biological activity of virtual or newly designed compounds, such as novel derivatives of this compound, before they are synthesized. nih.govmdpi.com

This in silico screening process allows medicinal chemists to:

Prioritize Synthesis: Focus laboratory efforts and resources on synthesizing compounds that are predicted to be highly active.

Generate Novel Ideas: The QSAR model itself can provide insights into the key structural features driving activity. For example, a model might indicate that increasing the steric bulk or electron-withdrawing character at a specific position on the benzamide scaffold will enhance potency. nih.gov

Estimate Activity for Untested Compounds: The model can rapidly estimate the potential of a vast library of virtual compounds, accelerating the discovery process. mdpi.com

By leveraging predictive QSAR models, researchers can rationalize the design of the next generation of benzamide derivatives, significantly reducing the time and expense associated with traditional trial-and-error approaches in drug discovery. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Celecoxib

Biological Evaluation and Mechanistic Investigations Preclinical in Vitro Studies

Identification and Validation of Molecular Targets for 5-Chloro-2-cyclopropoxybenzamide

The initial phase of research focused on identifying the specific biomolecules with which this compound interacts to exert its effects.

Initial investigations into the mechanism of action for compounds structurally related to this compound have pointed towards the fat mass and obesity-associated protein (FTO) as a potential target. The FTO protein is an AlkB-like N6-methyladenosine (m6A) demethylase, and its inhibition has been explored for therapeutic potential in areas such as oncology. The hypothesis that this compound could act as an FTO inhibitor is based on the established activity of other substituted benzamide (B126) derivatives.

To confirm the direct interaction with its hypothesized target, in vitro target engagement assays are crucial. For a compound like this compound, techniques such as surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) would be employed to measure the binding affinity and direct engagement with the FTO protein. While specific data for this compound is not detailed in publicly available literature, the general approach for this class of compounds involves demonstrating a dose-dependent interaction with the purified target protein.

In Vitro Pharmacological Activity Profiling

Following target identification, a comprehensive profiling of the compound's pharmacological activity is conducted using a variety of in vitro assays.

Consistent with the hypothesis targeting FTO, enzyme inhibition assays are a primary method for evaluating the potency of this compound. These assays typically measure the compound's ability to inhibit the demethylase activity of FTO. The potency is often expressed as the half-maximal inhibitory concentration (IC50). For a related compound, it was shown that it binds to the FTO protein, and this interaction was confirmed through biophysical assays.

Currently, there is no significant evidence from available research to suggest that this compound functions as a modulator of specific receptors. The primary focus of its characterization has been on its potential as an enzyme inhibitor.

To understand the physiological consequence of target engagement, cell-based assays are employed. These assays assess the compound's effects on various cellular processes. For compounds in this class, evaluations often include antiproliferative effects in cancer cell lines. For instance, the inhibition of FTO by small molecules has been shown to suppress the proliferation of certain cancer cells, such as those in acute myeloid leukemia (AML). It is hypothesized that this compound could exhibit similar antiproliferative activity.

Elucidation of the Mechanism of Action (MOA)No studies detailing the mechanism of action for this compound have been identified.

Comparative Mechanistic Studies with Established Reference CompoundsWithout any primary mechanistic data, no comparative studies with reference compounds have been performed or published.

It is possible that this compound is a novel or proprietary molecule that has not yet been characterized in published literature, or it may be an intermediate in a synthetic pathway not intended for biological evaluation. Without primary research data, any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Cyclopropoxybenzamide and Its Analogues

Systematic Design and Synthesis of 5-Chloro-2-cyclopropoxybenzamide Derivatives

The systematic design and synthesis of derivatives of this compound involve strategic modifications at three primary locations: the benzamide (B126) aromatic ring, the cyclopropoxy group, and the amide nitrogen. dcu.ienih.govmdpi.comresearchgate.netresearchgate.net

The substitution pattern on the benzamide aromatic ring, particularly the position and type of halogen, significantly influences biological activity. Studies on related benzamide series have shown that altering the position of the chloro substituent can lead to substantial changes in potency. For instance, in a series of glycine (B1666218) benzamides developed as GPR139 receptor agonists, moving a chlorine atom around the ring revealed a clear preference for the meta position relative to the benzamide's carbonyl group. nih.gov

A comparison of phenyl (7a) with ortho- (7b), meta- (7c), and para- (7d) chloro-substituted analogs demonstrated that while any chloro substitution was generally favorable compared to the unsubstituted parent compound, the meta-chloro analog (7c) exhibited a pronounced increase in potency. nih.gov The presence of halogen atoms can also facilitate halogen bonding, a non-covalent interaction that can influence crystal growth and interactions with protein residues in active sites. jst.go.jp The choice of halogen is also critical; studies on other aromatic amides have shown that chlorine-substituted compounds can offer slightly higher inhibitory potency on average compared to fluorine-substituted ones. nih.gov Conversely, di-substitution with halogens, such as two chlorine or two fluorine atoms, has been found to reduce inhibitory activity in some series. nih.gov

Table 1: Impact of Chloro Substituent Position on GPR139 Agonist Potency This table is based on data for glycine benzamide analogs, illustrating the principle of halogen position effects.

CompoundSubstitution on Benzamide RinghGPR139 EC50 (nM)
7aNone (Parent Phenyl)-
7bortho-ChloroComparable to 7a
7cmeta-Chloro16
7dpara-ChloroComparable to 7a

The 2-alkoxy group is a key structural feature, and its modification is a common strategy in medicinal chemistry. In analogs, SAR studies have demonstrated that the length of the ether chain is a critical determinant of activity. For example, in a series of selective 5-HT₂C agonists, increasing the length of the ether chain by a single carbon atom resulted in a significant drop in activity. nih.gov

Another powerful strategy involves introducing conformational constraints to the alkoxy group. This approach aims to lock the molecule into a more biologically active conformation, potentially enhancing binding affinity and target selectivity. nih.gov A pertinent example is the design of a 2,2-dimethyl-2,3-dihydrobenzofuran analog, which serves as a conformationally restricted version of a related isopropyl phenyl ether. nih.gov While this modification led to a decrease in potency at the 5-HT₂C receptor, it crucially eliminated activity at the 5-HT₂B receptor, thereby precluding potential cardiac toxicity. This highlights how variations in this moiety can be strategically employed to fine-tune the selectivity profile of a compound. nih.gov The synthesis of such analogs can be achieved through methods like the alkylation of the corresponding 2-hydroxybenzoate with an appropriate alkylating reagent, with microwave-assisted conditions offering improved yields and reduced reaction times. nih.gov

Modifications to the amide nitrogen and its attached chain provide another avenue for optimizing the properties of benzamide derivatives. Synthetically, N-substituted amides can be prepared through the direct reaction of the parent carboxylic acid (e.g., 5-chlorosalicylic acid) with a primary amine. researchgate.net Further functionalization can be achieved by first creating ethyl esters via the reaction of a compound like 5-chloro-2-hydroxy-N-phenylbenzamide with chloro-substituted acid ethyl esters. These esters can then be condensed with hydrazine (B178648) to form hydrazides, which in turn can be reacted with substituted benzaldehydes to yield a diverse array of hydrazones. researchgate.net

Such derivatization allows for the exploration of a wide chemical space. For instance, in the development of FtsZ inhibitors, researchers introduced a hydroxyl group onto the ethylenic linker between a benzamide and a benzodioxane moiety. mdpi.com This modification, while only slightly affecting antimicrobial activity, provided a crucial anchor point for the future development of prodrugs or probes. mdpi.com These examples underscore the importance of substitutions on and beyond the amide nitrogen for introducing new functionalities and tailoring the molecule for specific biological applications.

Quantitative Correlation of Structural Features with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kashanu.ac.irnih.gov The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties and structural features. nih.gov By developing QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby saving significant time and resources in drug discovery. kashanu.ac.irnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, such as its electronic properties (e.g., partial charges), steric properties (e.g., molar refractivity), and hydrophobicity (e.g., Log S). jppres.com Statistical methods are then employed to generate an equation that best correlates these descriptors with the observed biological activity (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). jppres.com

For example, a QSAR study on benzylidene hydrazine benzamide derivatives as anticancer agents yielded the following equation: jppres.com

pIC₅₀ = 0.738 (Log S) - 0.031 (rerank) + 0.017 (MR) - 1.359

This equation indicates that aqueous solubility (Log S), a scoring function from docking (rerank score), and molar refractivity (MR) are key determinants of the anticancer activity for this specific series of compounds. jppres.com Such models are validated internally and externally to ensure their predictive power. nih.gov

Table 2: Example of Descriptors Used in a QSAR Equation for Benzamide Derivatives

DescriptorAbbreviationPhysicochemical Property Represented
Logarithm of Aqueous SolubilityLog SHydrophilicity/Hydrophobicity
Rerank ScorererankEstimated Binding Affinity (from molecular docking)
Molar RefractivityMRMolecular Volume and Polarizability (Steric Effects)

Identification of Essential Pharmacophoric Elements and Their Spatial Requirements

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a biological target and trigger or block its response. nih.govnih.gov Identifying these essential pharmacophoric elements is a cornerstone of SAR analysis and rational drug design. Pharmacophore models can be generated based on the structure of the biological target (structure-based) or a set of known active ligands (ligand-based). nih.gov

For benzamide derivatives, pharmacophore modeling has been used to identify the key features required for activity. In a study aimed at developing glucokinase activators, a pharmacophore hypothesis (termed ADRR_1) was generated from a set of 43 benzamide derivatives. nih.gov This model identified the following essential features:

One Hydrogen Bond Acceptor (HBA)

One Hydrogen Bond Donor (HBD)

Two Aromatic Rings (AR)

The spatial arrangement of these features dictates how the molecule fits into the binding site of the target protein. nih.gov The carbonyl oxygen of the benzamide typically acts as a strong hydrogen bond acceptor, while the amide N-H group can serve as a hydrogen bond donor. The aromatic rings engage in hydrophobic or π-π stacking interactions. Understanding these requirements allows for the screening of large compound libraries to find new molecules that match the pharmacophore model or for the design of novel structures that incorporate these essential features in the correct spatial orientation. nih.gov

Table 3: Essential Pharmacophoric Features for a Series of Benzamide-Based Glucokinase Activators

Pharmacophore FeatureHypothesis CodeDescription
Hydrogen Bond AcceptorATypically a Lewis basic atom like oxygen or nitrogen.
Hydrogen Bond DonorDTypically an N-H or O-H group.
Aromatic RingRAromatic center for hydrophobic or stacking interactions.

SAR-Driven Design for Enhanced Potency, Selectivity, and Biological Utility

The culmination of SAR studies is the application of the acquired knowledge to rationally design new molecules with superior properties. researchgate.net By understanding which structural modifications lead to desired changes in activity, chemists can focus their synthetic efforts on compounds with a higher probability of success.

A clear example of SAR-driven design is the development of selective 5-HT₂C agonists. nih.gov Based on SAR data from a lead compound, which was a potent but not perfectly selective agonist, researchers hypothesized that conformational restriction could improve the selectivity profile. nih.gov This led to the design and synthesis of a dimethyl-2,3-dihydrobenzofuran analog. While this new compound had moderately lower potency at the target 5-HT₂C receptor, it completely lost its activity at the off-target 5-HT₂B receptor. This successful trade-off, driven by SAR insights, yielded a compound with a much safer predicted profile by eliminating the risk of cardiac valvulopathy associated with 5-HT₂B activation. nih.gov

Derivatization Strategies and Rational Analogue Design for 5 Chloro 2 Cyclopropoxybenzamide

Principles of Rational Drug Design Applied to 5-Chloro-2-cyclopropoxybenzamide Scaffold

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity to create more potent and selective compounds. For the this compound scaffold, this process would involve a systematic exploration of its chemical space.

Structure-activity relationship (SAR) studies are fundamental to this approach. By synthesizing a series of analogues where specific parts of the molecule are altered, researchers can identify which functional groups are essential for activity. For instance, in studies on related 2-phenoxybenzamides, modifying substituents on the phenoxy ring and the benzamide (B126) nitrogen led to significant changes in antiplasmodial activity, highlighting the importance of these positions for biological function mdpi.com. For this compound, initial SAR studies would likely focus on:

The Benzamide (R¹): Substitution on the amide nitrogen to explore the impact of different alkyl and aryl groups on target binding.

The Aromatic Ring (R²): Replacing or repositioning the chloro group to probe the necessity of halogen bonding and electronic effects.

The Cyclopropoxy Group (R³): Modifying the ether linkage to understand the role of its unique conformational and electronic properties.

Conformational restriction is another powerful strategy. By introducing structural elements that limit the molecule's flexibility, it's possible to lock it into a bioactive conformation, thereby enhancing affinity and selectivity for its target. A study on a serotonin (B10506) 2C agonist successfully used a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold as a conformationally constrained version of an isopropyl phenyl ether, which improved selectivity nih.gov. A similar approach could be applied to the cyclopropoxy group of this compound, for example, by incorporating it into a larger, more rigid ring system.

Modern computational tools, such as flexible scaffold-based cheminformatics, can accelerate this process. This method allows for the design of ligands that can adapt their binding poses to interact with multiple receptors, a key strategy for developing drugs with desired polypharmacology nih.gov. Such an approach could be used to model the interaction of the this compound scaffold with various biological targets to predict modifications that would lead to desired activity profiles.

CompoundR¹ (Amide)R² (Aromatic)R³ (Ether)Biological Activity (IC₅₀, nM)
Parent-H5-Cl-cPr150
Analogue 1-CH₃5-Cl-cPr95
Analogue 2-H5-F-cPr210
Analogue 3-H5-Cl-iPr350
Analogue 4-Phenyl5-Cl-cPr45

Synthesis of Combinatorial Libraries of Benzamide Analogues

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of compounds (a "library") simultaneously, which can then be screened for biological activity. This approach is exceptionally well-suited for exploring the SAR of a scaffold like this compound. The synthesis of a combinatorial library of benzamide analogues would typically involve a core starting material that can be readily functionalized.

A potential synthetic route could start with 5-chloro-2-cyclopropoxybenzoic acid. This core structure can then be coupled with a diverse library of amines using standard amide bond-forming reagents to generate a wide array of N-substituted benzamides. This method allows for the rapid generation of thousands of structural analogues from a single core scaffold nih.gov.

Alternatively, a positional scanning library could be developed. In this method, a series of sub-libraries are created where one position of the molecule is held constant with a specific functional group, while the other positions are varied. By comparing the activity of the sub-libraries, the most effective functional groups at each position can be identified nih.gov. For the this compound scaffold, this would mean creating separate libraries to optimize the amide, the aromatic ring substituents, and the alkoxy group.

The synthesis of such libraries has been facilitated by advancements in automated synthesis and purification, allowing for the rapid exploration of vast chemical space to identify novel bioactive compounds.

Bioisosteric Replacement Strategies for Key Functional Groups

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. The this compound scaffold has several functional groups amenable to this strategy.

Chloro Group: The chlorine atom at the 5-position is a common feature in many bioactive molecules. It can be replaced with other halogens (F, Br) or with bioisosteres like a trifluoromethyl (-CF₃) or cyano (-CN) group. These substitutions would modulate the electronic properties of the aromatic ring and could influence binding affinity and metabolic stability.

Cyclopropoxy Group: The cyclopropyl (B3062369) ring is often used as a "metabolically stable" bioisostere for a vinyl or isopropyl group. Its rigid nature and unique electronic character can be critical for activity. Alternative bioisosteres could include other small cycloalkyl ethers (e.g., cyclobutoxy) or small, linear ethers like isopropoxy. Replacing the ether oxygen with sulfur to create a cyclopropylthioether is another possibility. In some contexts, conformationally restricted dihydrobenzofuran systems have been used as successful replacements for flexible phenyl ethers nih.gov.

Amide Bond: The amide bond is a key structural feature, but it can be susceptible to hydrolysis by metabolic enzymes. It can be replaced with metabolically more stable bioisosteres such as a reverse amide, an ester, a ketone, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles.

The following table summarizes potential bioisosteric replacements for the key functional groups of this compound.

Functional GroupPotential BioisosteresRationale for Replacement
5-Chloro-F, -Br, -I, -CH₃, -CF₃, -CNModulate electronics, size, lipophilicity, and metabolic stability.
2-Cyclopropoxy-OCH(CH₃)₂, -O-cyclobutyl, -SCH-cPr, DihydrofuranAlter conformational rigidity, metabolic stability, and hydrogen bonding capacity.
BenzamideReverse Amide, Ester, Ketone, 1,3,4-Oxadiazole, 1,2,3-TriazoleImprove metabolic stability, alter hydrogen bonding pattern, and modify geometry.

Design of Hybrid Molecules Incorporating this compound Core

The creation of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single molecule with a dual or synergistic biological effect. This strategy is increasingly used to address complex diseases and combat drug resistance rsc.orgnih.gov.

The this compound core could serve as one of the pharmacophores in a hybrid drug design. The choice of the second pharmacophore would depend on the desired therapeutic application. For example, if the benzamide scaffold has antibacterial properties, it could be linked to another antibacterial agent, such as a fluoroquinolone or an oxadiazole, to create a hybrid with a broader spectrum of activity or a novel mechanism of action mdpi.com.

Academic Analysis of the Patent Landscape Surrounding Benzamide Derivatives

Comprehensive Review of Patents Related to Benzamide (B126) Compounds with Documented Biological Activities

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with a broad range of biological activities. A review of the patent landscape reveals extensive research and development, with numerous patents filed for benzamide derivatives targeting a variety of enzymes and receptors. These patents underscore the versatility of the benzamide core in drug design.

Benzamide derivatives have been patented as inhibitors of crucial enzymes in various disease pathways. For instance, certain N-aminoethyl substituted benzamides have been developed and patented for their monoamine oxidase (MAO) inhibiting properties, indicating their potential use in treating depressive states and Parkinsonism. google.com Another significant area of patent activity involves histone deacetylase (HDAC) inhibitors. Novel benzamide-based structures have been designed and evaluated, with some showing potent inhibition of Class I HDACs, which is a key target in cancer therapy. researchgate.net Similarly, derivatives have been patented as selective inhibitors of sirtuin 2 (SIRT2), another class of deacetylase enzymes implicated in neurodegenerative diseases. googleapis.com

The patent literature also documents benzamides as activators of enzymes. Computational studies and subsequent synthetic efforts have led to the development of benzamide derivatives as glucokinase activators, which are of interest for the treatment of type 2 diabetes mellitus. Furthermore, the inhibition of enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and β-secretase (BACE1), is another prominent application. Patents cover benzamide structures designed to act as dual inhibitors, which could offer a multi-pronged approach to treating conditions like Alzheimer's disease.

This diverse range of patented biological activities highlights the chemical tractability and pharmacological importance of the benzamide nucleus.

Interactive Table: Patented Benzamide Derivatives and Their Biological Activities

Compound Class/Derivative Documented Biological Activity Therapeutic Area Key Patent Insights Relevant Sources
N-aminoethyl Benzamides Monoamine Oxidase (MAO) Inhibition Depression, Parkinsonism Compounds demonstrated MAO inhibiting activity in in-vivo rat models. google.com
Novel Benzamide Structures Histone Deacetylase (HDAC) Inhibition Cancer Structure-activity relationship studies identified key features for potent HDAC1-3 inhibition. researchgate.net
3-(Benzylsulfonamido)benzamides Sirtuin 2 (SIRT2) Inhibition Neurodegenerative Diseases Structural modifications were made to improve solubility and maintain potent, selective SIRT2 inhibition. googleapis.com
Pyrazole (B372694) Benzamide Derivatives Glucokinase (GK) Activation Type 2 Diabetes Mellitus Computational design and synthesis of analogues with antihyperglycemic activity.
N,N'-(1,4-phenylene)bis(3-methoxybenzamide) Acetylcholinesterase (AChE) & BACE1 Inhibition Alzheimer's Disease Designed as multi-target compounds, showing potent inhibition of key enzymes in Alzheimer's pathology.
Benzenesulfonamides with Benzamide Moiety Carbonic Anhydrase & AChE Inhibition Glaucoma, Alzheimer's Disease Compounds exhibited nanomolar inhibitory potential against hCA I, hCA II, and AChE.

Assessment of Intellectual Property Space for 5-Chloro-2-cyclopropoxybenzamide and Structurally Similar Analogues

A detailed search of the patent landscape reveals a notable absence of specific intellectual property protection for the compound This compound . No patents or published patent applications were identified that explicitly claim this particular chemical entity. This suggests that, as of the current analysis, This compound resides in the public domain, representing a "white space" in the intellectual property landscape.

However, the patent space for structurally similar analogues is more populated. The core structure, a substituted benzamide, is common, and patents exist for derivatives with variations at the 2- and 5-positions. For instance, research has been published on the synthesis of various 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. researchgate.net These compounds share the key 5-chloro and 2-alkoxy substitution pattern, differing primarily in the complexity of the alkoxy group and the presence of a phenyl group on the amide nitrogen.

Furthermore, patents for starting materials, such as 2-amino-5-chlorobenzamide , exist. google.com One such patent describes a method for its preparation and notes its utility as a basic raw material for synthesizing quinazoline (B50416) compounds with various biological activities, including analgesic and anti-vasodilation effects. google.com The existence of patents for key precursors indicates commercial interest in this chemical class, yet the specific combination of a chloro group at the 5-position and a cyclopropoxy group at the 2-position on the benzamide core appears to be novel from an intellectual property standpoint.

The analysis of analogues suggests that while the general scaffold is known, specific substitutions can lead to patentable inventions. The lack of patents for This compound could be due to several factors: it may be a novel discovery, it may have been synthesized but not pursued for patent protection, or its biological activities may not have been fully characterized or deemed significant enough for a patent filing.

Interactive Table: Structurally Similar Analogues and Related Precursors

Compound Name Structural Similarity to Target Compound Intellectual Property Status Key Findings Relevant Sources
5-chloro-2-(substituted alkoxy)-N-phenylbenzamide Shares the 5-chloro and 2-alkoxy benzamide core. Academic publication, not patented. Synthesis and characterization of derivatives with different alkoxy groups are described. researchgate.net
2-amino-5-chlorobenzamide Potential key precursor or starting material. Patented (Preparation Method). A Chinese patent details its synthesis and highlights its role as a raw material for bioactive compounds. google.com
3-Bromo-5-chloro-2-fluorobenzoic acid A halogenated benzoic acid derivative, a potential precursor scaffold. Mentioned in a US patent. Used as an intermediate in the synthesis of pyrazole compounds as kinase inhibitors.

Strategic Implications for Future Research and Development Initiatives

The unoccupied intellectual property space surrounding This compound presents a significant strategic opportunity for research and development initiatives. The combination of a well-documented, biologically versatile core (benzamide) and a novel substitution pattern creates a fertile ground for discovering and patenting new chemical entities with potentially valuable therapeutic properties.

The primary strategic implication is the potential to establish a strong, foundational patent position. An organization that synthesizes and characterizes the biological activity of This compound could potentially file for a composition of matter patent, which offers the broadest and most robust form of intellectual property protection. Given the wide range of activities documented for other benzamide derivatives—from oncology (HDAC inhibition) to metabolic disorders (glucokinase activation) and neurodegenerative diseases (AChE, SIRT2 inhibition)—a screening program for this novel compound across various assays is a logical first step. researchgate.netgoogleapis.com

Future R&D should focus on a multi-pronged approach:

Synthesis and Screening: Efficient synthesis of This compound followed by broad biological screening to identify primary activities.

Analogue Program: A concurrent program to synthesize and test a library of structurally related analogues. By modifying the substituents on the benzamide core while retaining the 5-chloro-2-cyclopropoxy features, a broader and more defensible patent portfolio can be built. This would create a protective halo around the lead compound, making it more difficult for competitors to design around.

Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanism of action studies would be crucial. This data would not only strengthen any subsequent patent applications but also guide further optimization of the lead compound.

The existence of patents for related structures and precursors confirms the commercial and scientific interest in this chemical space. google.com Therefore, a fast-moving, focused R&D program could capitalize on this open territory before it becomes occupied by competitors. The strategic goal would be to create a proprietary pipeline of novel benzamide derivatives, with This compound as the pioneering lead compound.

Conclusion and Future Research Directions in 5 Chloro 2 Cyclopropoxybenzamide

Synthesis of Key Findings and Scientific Contributions of 5-Chloro-2-cyclopropoxybenzamide Research

A comprehensive review of available scientific literature reveals a significant gap in the specific study of this compound. To date, there are no published research articles detailing its synthesis, chemical properties, or biological activities. Consequently, there are no key findings or scientific contributions directly attributable to this particular compound. The focus of current research lies on other substituted benzamides, which exhibit a wide range of pharmacological properties.

Identification of Remaining Research Gaps and Unanswered Questions

The primary research gap concerning this compound is its very existence and characterization in the scientific domain. Fundamental questions remain unanswered:

What are the viable synthetic pathways to produce this compound with high purity and yield?

What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility, and spectral characteristics?

What is the toxicological profile of this compound?

Does this compound exhibit any significant biological activity that would warrant further investigation as a potential therapeutic agent?

Addressing these fundamental questions is the first step toward understanding any potential role for this compound in science and medicine.

Projected Therapeutic Potential and Academic Impact of this compound

Given the absence of any biological data, the therapeutic potential of this compound is entirely speculative. However, the benzamide (B126) scaffold is a well-established pharmacophore present in a variety of approved drugs with diverse therapeutic applications. For instance, various substituted benzamides have been investigated for their potential as antimycobacterial, anticancer, and antiviral agents. mdpi.comresearchgate.netnih.gov The academic impact of future research on this compound would initially lie in the novelty of its synthesis and characterization. Should the compound exhibit interesting biological properties, its impact could expand significantly, contributing to the broader understanding of structure-activity relationships within the benzamide class.

Future Methodological Advancements and Emerging Technologies in Benzamide Research

The field of benzamide research is poised to benefit significantly from ongoing advancements in chemical synthesis and pharmaceutical sciences. These emerging technologies promise to accelerate the discovery and development of novel benzamide derivatives with enhanced therapeutic profiles.

Novel Synthetic Methodologies: Traditional methods for benzamide synthesis are continuously being refined, and novel approaches are emerging. These include the development of more efficient catalytic systems and the use of greener reaction conditions. The direct condensation of carboxylic acids and amines is a key area of innovation, with new catalysts and techniques being explored to improve yields and reduce reaction times. researchgate.net

Computational and In Silico Approaches: The integration of computational tools is revolutionizing drug discovery. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are being increasingly applied to the design of new benzamide derivatives. These in silico methods allow for the virtual screening of large compound libraries and the prediction of biological activity, significantly reducing the time and cost associated with laboratory-based screening.

High-Throughput Screening (HTS): High-throughput screening technologies enable the rapid testing of thousands of compounds for biological activity. As new benzamide libraries are synthesized, HTS will be instrumental in identifying promising lead compounds for further development.

Artificial Intelligence and Machine Learning: Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in medicinal chemistry. These technologies can analyze vast datasets to identify complex structure-activity relationships and predict the properties of novel compounds. In the context of benzamide research, AI and ML could be used to design new derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Q & A

Q. Basic Research Focus

  • Storage Conditions : Store as a solid in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation .
  • Solubility Management : Prepare stock solutions in anhydrous DMSO or dichloromethane. Avoid aqueous buffers unless stabilized with surfactants (e.g., Tween 80) .
  • Degradation Monitoring : Use accelerated stability studies (e.g., 40°C/75% relative humidity) and track purity via HPLC.

How can computational methods predict the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Utilize the compound’s molecular formula (C₉H₇ClNO₂, inferred from analogs) to model interactions with target proteins (e.g., enzymes or receptors). Software like AutoDock Vina can predict binding affinities .
  • Pharmacophore Mapping : Identify key functional groups (e.g., chloro, cyclopropoxy) responsible for activity using tools like Schrödinger’s Phase .
  • ADMET Prediction : Assess absorption, distribution, and toxicity using platforms like SwissADME or ProTox-II.

What experimental approaches can address discrepancies in reported synthetic yields for this compound?

Advanced Research Focus
Yield variations may stem from reagent purity, moisture, or kinetic vs. thermodynamic control. Mitigation strategies:

  • Reproducibility Protocols : Strictly control anhydrous conditions and reagent stoichiometry. For example, use freshly distilled thionyl chloride to avoid side reactions .
  • In Situ Monitoring : Employ reaction calorimetry or inline FTIR to track intermediate formation.
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction pathways (e.g., adding scavengers for HCl byproducts) .

Which spectroscopic techniques are most reliable for confirming the regiochemistry of substituents in this compound?

Q. Basic Research Focus

  • NOESY NMR : Detect spatial proximity between cyclopropoxy protons and aromatic protons to confirm substitution patterns .
  • Heteronuclear Correlation (HSQC/HMBC) : Map long-range couplings between carbonyl carbons and adjacent substituents .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace connectivity in complex spectra.

How can the environmental impact of this compound be assessed in laboratory settings?

Q. Advanced Research Focus

  • Ecotoxicity Screening : Use in vitro assays (e.g., Daphnia magna acute toxicity) to evaluate aquatic toxicity .
  • Degradation Studies : Perform photolysis or hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) and analyze degradation products via LC-MS .
  • Waste Management : Neutralize acidic byproducts with bicarbonate before disposal, per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.